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molecular formula C8H12N2O2 B8501310 3-amino-5-ethyl-6-hydroxymethyl-2(1H)-pyridinone

3-amino-5-ethyl-6-hydroxymethyl-2(1H)-pyridinone

Cat. No. B8501310
M. Wt: 168.19 g/mol
InChI Key: SZHKHOCJFGFDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05200329

Procedure details

A solution of 3-nitro-5-ethyl-6-benzyloxymethylpyridin-2(1H)-one (576 mg, 2.0 mmol) in tetrahydrofuran (15 mL) and methanol (15 mL) containing 10% palladium/charcoal (130 mg) was hydrogenated at an atmospheric pressure of hydrogen, monitoring the progress by tlc. Additional catalyst was added in 100 mg portions after day 2 and day 3. After 3-4 days, the catalyst was filtered and the solvents evaporated. The catalyst was vigorously washed with methanol/chloroform and combined solvents evaporated. The residue was triturated with methylene chloride and product collected by filtration to give 136 mg of 90% pure product. This material was used as is.
Name
3-nitro-5-ethyl-6-benzyloxymethylpyridin-2(1H)-one
Quantity
576 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](=[O:21])[NH:6][C:7]([CH2:12][O:13]CC2C=CC=CC=2)=[C:8]([CH2:10][CH3:11])[CH:9]=1)([O-])=O.[H][H]>O1CCCC1.CO.[Pd]>[NH2:1][C:4]1[C:5](=[O:21])[NH:6][C:7]([CH2:12][OH:13])=[C:8]([CH2:10][CH3:11])[CH:9]=1

Inputs

Step One
Name
3-nitro-5-ethyl-6-benzyloxymethylpyridin-2(1H)-one
Quantity
576 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C(NC(=C(C1)CC)COCC1=CC=CC=C1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
130 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Additional catalyst was added in 100 mg portions after day 2 and day 3
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvents evaporated
WASH
Type
WASH
Details
The catalyst was vigorously washed with methanol/chloroform
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with methylene chloride and product
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
3.5 (± 0.5) d
Name
Type
product
Smiles
NC=1C(NC(=C(C1)CC)CO)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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